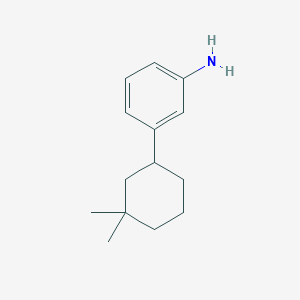
3-(3,3-Dimethylcyclohexyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-Dimethylcyclohexyl)aniline is a chemical compound with the CAS Number: 2060035-76-7 . It has a molecular weight of 203.33 and its IUPAC name is 3-(3,3-dimethylcyclohexyl)aniline . It is in liquid form .
Molecular Structure Analysis
The InChI code for 3-(3,3-Dimethylcyclohexyl)aniline is 1S/C14H21N/c1-14(2)8-4-6-12(10-14)11-5-3-7-13(15)9-11/h3,5,7,9,12H,4,6,8,10,15H2,1-2H3 . This indicates that the molecule contains 14 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
3-(3,3-Dimethylcyclohexyl)aniline is a liquid at room temperature . The compound is stored at room temperature .科学的研究の応用
Synthesis and Characterization of Polymeric Materials:
- Aniline and its derivatives, including 3-(3,3-Dimethylcyclohexyl)aniline, have been used in the synthesis and study of various polymeric materials. These materials exhibit interesting properties such as well-defined structures, electronic structures influenced by acid-base treatments, and unique electrochemical properties. For example, the study of the electronic structure and properties of dimethyl-aniline polymers highlights the influence of methyl substituents on ring carbon shieldings and the resulting changes in charge distributions due to steric inhibition of conjugation (Lauterbur, 1963). Additionally, the fabrication of metal nanoparticles and polymer nanofibers composite materials through the synthesis of poly(3,5-dimethyl aniline) using Pd-acetate as the oxidant has been explored (Mallick et al., 2005).
Chemical Synthesis and Molecular Design:
- Anilines, including dimethyl derivatives, are key components in chemical syntheses that result in novel and functionalized molecular structures. For instance, the synthesis and characterization of a novel class of emitting amorphous molecular materials for electroluminescence, which includes compounds like 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline, demonstrates the versatile applications of these materials in organic electroluminescent devices (Doi et al., 2003).
Environmental Applications and Wastewater Treatment:
- Aniline derivatives have been studied for their potential in environmental applications, particularly in the treatment of industrial wastewaters. The novel method of Hybrid Photo-electrocatalytic Oxidation (HPECO) for treating 3,4-dimethylaniline wastewater demonstrates the effectiveness of combining Photocatalytic Oxidation (PCO) with Electrocatalytic Oxidation (ECO) in removing stubborn organic matter from industrial wastewater (Li et al., 2020). Additionally, the study on the degradation of aniline by a newly isolated Delftia sp. AN3 strain highlights the potential of using specific bacterial strains for the biodegradation of aniline compounds in wastewater treatment (Liu et al., 2002).
Biological and Medicinal Research:
- Studies involving aniline derivatives also extend to biological and medicinal research. The synthesis, characterization, and biological evaluation of novel 2,5-substituted-1,3,4-oxadiazole derivatives, which include compounds like 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline, have been investigated for potential antidiabetic, anti-inflammatory, and anticancer activities (Kavitha et al., 2016).
Safety and Hazards
The safety information for 3-(3,3-Dimethylcyclohexyl)aniline indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H312, and H332 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312, P330, P363, and P501 .
特性
IUPAC Name |
3-(3,3-dimethylcyclohexyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-14(2)8-4-6-12(10-14)11-5-3-7-13(15)9-11/h3,5,7,9,12H,4,6,8,10,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVJHNIWYFHERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)C2=CC(=CC=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Dimethylcyclohexyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2559501.png)
![5-(4,6-Dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2559502.png)
![ethyl 5-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2559504.png)
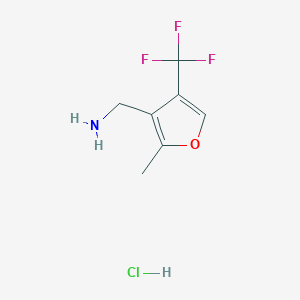
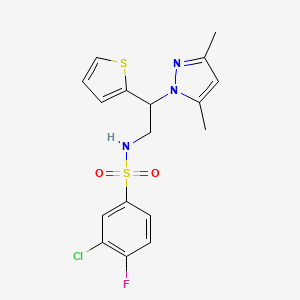

![2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B2559508.png)
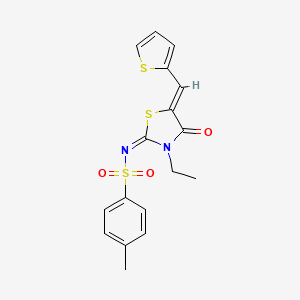

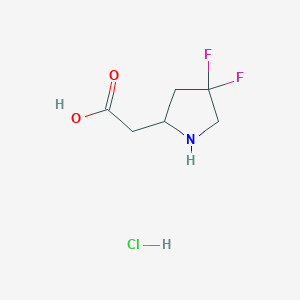


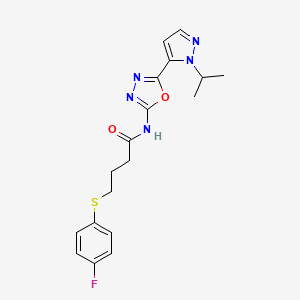
![4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide](/img/no-structure.png)